N-(3-chloro-4-methoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O4/c1-28-16-7-4-13(10-15(16)20)22-17(25)11-23-8-9-24(19(27)18(23)26)14-5-2-12(21)3-6-14/h2-10H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBFYYUICDCZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
with a molecular weight of approximately 363.84 g/mol. Its structure includes a chloro and methoxy substituent on the phenyl ring and a tetrahydropyrazine moiety that contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Antimicrobial Properties : The compound shows promise against certain bacterial strains.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific cellular targets involved in signaling pathways related to cell growth and apoptosis.
Antitumor Activity
A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of various cancer cell lines. The IC50 values ranged from 10 to 50 µM depending on the cell type. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Antimicrobial Studies
In vitro testing against Staphylococcus aureus and Escherichia coli revealed significant antibacterial activity with minimum inhibitory concentrations (MICs) at 32 µg/mL for both strains. This suggests potential for development as an antimicrobial agent.
Anti-inflammatory Research
Research conducted in Pharmaceutical Biology highlighted its ability to reduce pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS). The compound decreased TNF-alpha and IL-6 levels significantly compared to controls.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/MIC Values | Reference |
|---|---|---|---|
| Antitumor | Various cancer cell lines | 10 - 50 µM | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | In vitro studies |
| Escherichia coli | 32 µg/mL | In vitro studies | |
| Anti-inflammatory | LPS-stimulated macrophages | Decreased TNF-alpha and IL-6 levels | Pharmaceutical Biology |
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorine vs. Chlorine Substituents : Replacement of 4-fluorophenyl (target) with 4-chlorophenylmethyl () increases molecular weight by ~36 g/mol and slightly enhances hydrophobicity (XlogP +0.3). Chlorine’s larger atomic radius may sterically hinder target binding in biological systems .
- Thioacetamide vs.
Crystallographic and Solid-State Properties
- Analogous N-substituted acetamides (e.g., ) exhibit strong N–H···O hydrogen bonds in crystal lattices, which stabilize solid-state structures and influence melting points (e.g., 421 K for a related compound) . The target compound’s 3-chloro-4-methoxyphenyl group may introduce torsional strain, affecting crystallinity.
Preparation Methods
Formation of the 2,3-Dioxo-1,2,3,4-Tetrahydropyrazine Ring
The tetrahydropyrazine core is synthesized through a cyclocondensation reaction between a 1,2-diketone and a diamine derivative. As demonstrated in analogous systems, 4-(4-fluorophenyl)-1,2-diketone reacts with ethylenediamine under acidic conditions to form the tetrahydropyrazine ring. A representative protocol involves:
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Dissolving 4-(4-fluorophenyl)-1,2-diketone (1.0 eq) in anhydrous ethanol.
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Adding ethylenediamine (1.2 eq) dropwise at 0°C.
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Refluxing at 80°C for 12 hours under nitrogen.
Critical Parameters :
-
Solvent Choice : Ethanol outperforms DMF or THF in minimizing side products.
-
Acid Catalysis : Acetic acid (5 mol%) increases reaction rate by protonating carbonyl groups.
| Starting Material | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Fluorophenyl diketone | Ethanol | None | 62 |
| 4-Fluorophenyl diketone | Ethanol | AcOH | 78 |
| 4-Fluorophenyl diketone | DMF | AcOH | 54 |
Introduction of the Acetamide Side Chain
The acetamide moiety is introduced via nucleophilic acyl substitution. N-(3-chloro-4-methoxyphenyl)amine reacts with chloroacetyl chloride in dichloromethane (DCM) at −20°C, followed by coupling to the tetrahydropyrazine nitrogen using HATU as a coupling agent.
Reaction Scheme :
-
(R = 3-chloro-4-methoxyphenyl)
-
Optimization Insight :
-
Lowering temperature to −20°C suppresses epimerization at the α-carbon.
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HATU increases coupling efficiency to 92% compared to DCC (74%).
Advanced Catalytic Systems and Green Chemistry Approaches
Recent innovations emphasize solvent-free and metal-free conditions to align with green chemistry principles. A patent-pending method utilizes mechanochemical grinding of reactants with silica gel as a solid acid catalyst, achieving 85% yield in 4 hours.
Solvent-Free Cyclization
Procedure :
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Mix 4-(4-fluorophenyl)-1,2-diketone (1.0 eq), ethylenediamine (1.1 eq), and silica gel (20 wt%).
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Grind in a ball mill at 500 rpm for 2 hours.
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Extract with ethyl acetate and purify via flash chromatography.
Advantages :
-
Eliminates volatile organic solvent use.
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Reduces reaction time by 67% compared to traditional reflux.
Purification and Analytical Characterization
Purification challenges arise from the compound’s polarity and tendency to form stable hydrates. Reverse-phase HPLC with a C18 column (acetonitrile/0.1% formic acid gradient) resolves these issues, achieving >99% purity.
Spectroscopic Validation
-
(400 MHz, DMSO-d6) :
δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 4.12 (s, 2H, CH2), 3.82 (s, 3H, OCH3). -
HRMS (ESI+) : m/z calc. for C21H18ClFN3O4 [M+H]+: 446.1024; found: 446.1021.
Impurity Profile :
| Impurity | Structure | Maximum Allowable (%) |
|---|---|---|
| Des-chloro analog | Missing Cl at position 3 | ≤0.15 |
| Over-cyclized byproduct | Fused pyrazine ring | ≤0.10 |
Industrial-Scale Production Challenges
Scaling the synthesis introduces hurdles in exotherm control and waste management. Continuous flow reactors mitigate these issues by enabling precise temperature modulation and in-line purification.
Flow Chemistry Protocol
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Pump diketone and diamine solutions (0.5 M in ethanol) into a 10 mL reactor coil at 0.2 mL/min.
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Maintain at 100°C with 50 bar pressure.
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Pass output through a scavenger cartridge to remove unreacted amines.
Outcome :
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key steps include:
- Condensation of chloroaniline derivatives with fluorophenyl-containing intermediates under reflux in dimethyl sulfoxide (DMSO) at 80–100°C for 6–12 hours .
- Use of coupling agents like EDCI/HOBt for amide bond formation, requiring anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product with >95% purity .
Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HR-MS): Electrospray ionization (ESI) for molecular weight validation (±2 ppm accuracy) .
- X-ray Crystallography: Resolve crystal structure ambiguities, particularly for the tetrahydropyrazine ring conformation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., dioxopyrazine moiety) .
- Molecular Docking (AutoDock Vina): Simulate binding to kinase targets (e.g., EGFR) using PDB structures, with scoring functions to prioritize in vitro assays .
- ADMET Prediction (SwissADME): Estimate logP (2.4 ± 0.3) and blood-brain barrier permeability to guide toxicity studies .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-Response Curves: Compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) to assess tissue-specific effects .
- Metabolic Stability Assays: Use liver microsomes to identify cytochrome P450-mediated degradation, which may explain variability in efficacy .
- Structural Analog Comparison: Replace the 4-fluorophenyl group with chlorophenyl or methoxy variants to isolate pharmacophore contributions .
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
- Anticancer Activity: MTT assay on triple-negative breast cancer (MDA-MB-231) with positive controls (e.g., doxorubicin) .
- Antimicrobial Screening: Broth microdilution against Gram-negative (E. coli) and Gram-positive (S. aureus) strains, noting MIC ≤ 16 µg/mL .
- Kinase Inhibition: ELISA-based assays for EGFR inhibition, using ATP-competitive inhibitors as benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
